ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
ETHYL 4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyrrole ring. The final product is obtained after further functionalization and purification steps .
Chemical Reactions Analysis
ETHYL 4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
ETHYL 4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can be compared with other pyrrole derivatives, such as:
Indole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit diverse biological activities.
Pyrrole-2-carboxylate derivatives: Similar in structure, these compounds are used in various chemical and biological applications.
Benzopyrrole derivatives: Known for their aromatic properties and biological activities, they are structurally related to pyrrole derivatives
Properties
Molecular Formula |
C20H26N2O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C20H26N2O5/c1-7-22-13(4)17(12(3)18(22)20(24)27-8-2)19(23)21-15-11-14(25-5)9-10-16(15)26-6/h9-11H,7-8H2,1-6H3,(H,21,23) |
InChI Key |
GGJPEECDLHLQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=C(C=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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